molecular formula C12H11NO2 B2631552 3-(Benzyloxy)-1,4-dihydropyridin-4-one CAS No. 1138-45-0

3-(Benzyloxy)-1,4-dihydropyridin-4-one

Cat. No.: B2631552
CAS No.: 1138-45-0
M. Wt: 201.225
InChI Key: NZWMMUSDSPVNRZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridine ring substituted with a benzyloxy group at the third position and a carbonyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-1,4-dihydropyridin-4-one typically involves the reaction of a suitable pyridine derivative with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzyloxy)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-(Benzyloxy)pyridin-2-amine
  • 3-(Benzyloxy)pyridine
  • 4-(Benzyloxy)pyridine

Comparison: 3-(Benzyloxy)-1,4-dihydropyridin-4-one is unique due to the presence of both a benzyloxy group and a carbonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications .

Properties

IUPAC Name

3-phenylmethoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-6-7-13-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMMUSDSPVNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-45-0
Record name 3-(benzyloxy)-1,4-dihydropyridin-4-one
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